4-acetamido-2-amino-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-2-amino-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring substituted with acetamido and amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-2-amino-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-5-imidazolecarboxamide with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The key steps include the preparation of high-purity starting materials, precise control of reaction conditions, and efficient purification methods to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-acetamido-2-amino-1H-imidazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and acetamido groups can participate in substitution reactions with appropriate electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides, nucleophiles like amines; reactions are conducted under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated imidazole compounds .
Scientific Research Applications
4-acetamido-2-amino-1H-imidazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells.
Mechanism of Action
The mechanism of action of 4-acetamido-2-amino-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The compound can also influence cellular signaling pathways, leading to changes in gene expression and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-carbamoylimidazole
- 4-aminoimidazole-5-carboxamide
- 4-carbamoyl-5-aminoimidazole
- 4-carboxamido-5-aminoimidazole
- 5-amino-1H-imidazole-4-carboxamide
- 5-amino-1H-imidazole-4-carboxylic acid amide
- 5-amino-3H-imidazole-4-carboxamide
Uniqueness
4-acetamido-2-amino-1H-imidazole-5-carboxamide is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and functional materials .
Properties
Molecular Formula |
C6H9N5O2 |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
4-acetamido-2-amino-1H-imidazole-5-carboxamide |
InChI |
InChI=1S/C6H9N5O2/c1-2(12)9-5-3(4(7)13)10-6(8)11-5/h1H3,(H2,7,13)(H,9,12)(H3,8,10,11) |
InChI Key |
XMLLRQITWWUEDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(NC(=N1)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.